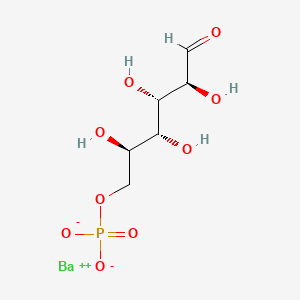

D-Mannose 6-phosphate barium salt

Descripción general

Descripción

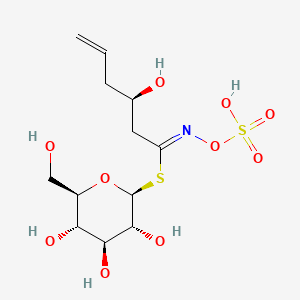

D-Mannose 6-phosphate barium salt is a monosaccharide . It has been used in studies to assess extraction and radicals scavenging activity of polysaccharides . It has also been used in a study to investigate monocyte recruitment during atherogenesis .

Synthesis Analysis

The synthesis of Mannose-6-Phosphate has been explored using polyphosphate-dependent mannose kinase . This synthesis uses polyphosphate to replace expensive ATP, making it a greener and safer alternative to chemical synthesis .Molecular Structure Analysis

The empirical formula of this compound is C6H11BaO9P . Its molecular weight on an anhydrous basis is 395.45 .Chemical Reactions Analysis

D-Mannose 6-phosphate is converted to fructose 6-phosphate by mannose phosphate isomerase . It is a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes .Physical And Chemical Properties Analysis

This compound appears as a white to almost white powder or crystal . It has a specific rotation of +1.0 to +5.0 degrees (C=1, H2O) .Aplicaciones Científicas De Investigación

D-Mannose 6-phosphate barium salt is used in synthesizing sugar phosphates, particularly in the field of radiopharmaceuticals. Zuleski and McGuinness (1969) described the synthesis of phosphorus-32 labeled sugar phosphates, where D-Mannose 6-phosphate plays a crucial role in generating D-mannose 6-phosphate, which upon reduction yields D-mannitol 1-phosphate (Zuleski & McGuinness, 1969).

The enzyme hexokinase can catalyze the phosphorylation of mannose by ATP, resulting in a highly pure preparation of mannose-6-phosphate (M-6-P), as demonstrated by Slein (1957). This process involves the conversion of M-6-P to its crystalline barium salt (Slein, 1957).

Hanna and Mendicino (1970) developed a procedure for the synthesis of terminally phosphorylated α anomeric diphosphate derivatives of various sugars, including D-mannose. This involved preparing the lithium, potassium, and barium salts of these compounds, which highlights the utility of this compound in this synthesis (Hanna & Mendicino, 1970).

In studies related to carbohydrate research, such as the analysis of sulfate distribution in heparin, this compound plays a role. Wolfrom, Wang, and Honda (1969) used the crystalline barium acid salt of heparin for specific analytical purposes, demonstrating the versatility of this compound in carbohydrate chemistry (Wolfrom, Wang, & Honda, 1969).

An EPR study by Sanderud and Sagstuen (1996) on X-irradiated hydroxyalkyl phosphate esters, including D-Glucose 6-phosphate, utilized the barium salts of these compounds, highlighting the use of this compound in spectroscopic studies (Sanderud & Sagstuen, 1996).

In a study on Phosphogluconic Dehydrogenase in plants, Barnett, Stafford, Conn, and Vennesland (1953) prepared solutions of barium phosphogluconate, a derivative of this compound, for biochemical analysis (Barnett, Stafford, Conn, & Vennesland, 1953).

Mecanismo De Acción

Target of Action

D-Mannose 6-phosphate (M-6-P) is a terminal monosaccharide of asparagine-linked oligosaccharides that plays a crucial role in glycoprotein production . It is an important intermediate in the synthesis and processing of protein-bound oligosaccharides, which are needed for targeting and recognition on some lysosomal proteins . The primary targets of M-6-P are the lysosomal enzymes, which it helps to transport to or from the endosomes and lysosomes .

Mode of Action

D-Mannose 6-phosphate interacts with its targets by being incorporated into the final oligosaccharide of the glycoprotein . This incorporation is essential for the proper targeting and recognition of lysosomal proteins .

Biochemical Pathways

The biochemical pathway involving D-Mannose 6-phosphate is known as the M-6-P-dependent pathway . This pathway is responsible for transporting most lysosomal enzymes . The process begins with the conversion of M-6-P to α-D-mannose-1-phosphate (M-1-P) by the enzyme phosphomannomutase . This conversion is crucial for the synthesis of protein-bound oligosaccharides .

Pharmacokinetics

The pharmacokinetics of D-Mannose 6-phosphate involves its rapid absorption and excretion by the urinary tract . This property impacts its bioavailability, making it necessary for the compound to be continuously supplied to maintain its therapeutic effects .

Result of Action

The action of D-Mannose 6-phosphate results in the proper targeting and recognition of lysosomal proteins . This leads to the correct transport of these enzymes to or from the endosomes and lysosomes . When this process is disrupted, it can lead to various disorders, including mental retardation, hypoplasia (underdevelopment of organs), ataxia (loss of motor control), and seizures .

Action Environment

The action of D-Mannose 6-phosphate can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored at −20°C . Additionally, the compound’s action and efficacy can be influenced by the presence of other molecules in the environment. For example, the presence of specific lectins on the bacterial wall can bind to D-Mannose and influence its action .

Safety and Hazards

D-Mannose 6-phosphate barium salt is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Direcciones Futuras

D-Mannose is a promising candidate in the field of drug discovery . It has shown potential against various diseases like CDG, diabetes, obesity, lung disease, and autoimmune diseases . Its role in enhancing drug delivery techniques and its recent findings of anti-tumor activity make it an interesting area of research .

Análisis Bioquímico

Biochemical Properties

D-Mannose 6-phosphate barium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to fructose 6-phosphate by the enzyme mannose phosphate isomerase . This conversion is crucial for the glycolytic pathway .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used in studies to investigate monocyte recruitment during atherogenesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules and influences enzyme activity and gene expression . For instance, it acts as a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has good stability

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that high doses of D-Mannose can cause kidney damage . Therefore, it is crucial to carefully control the dosage when using this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is converted to fructose 6-phosphate in the glycolytic pathway .

Propiedades

IUPAC Name |

barium(2+);[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+2/p-2/t3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWDCDDLVOHIBC-MVNLRXSJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036563 | |

| Record name | D-Mannose 6-phosphate barium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104872-94-8 | |

| Record name | D-Mannose 6-phosphate barium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{(Z)-[4-(2-Pyrimidinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B561036.png)

![1-Oxa-7-azacyclopenta[cd]indene](/img/structure/B561038.png)

![7H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B561043.png)